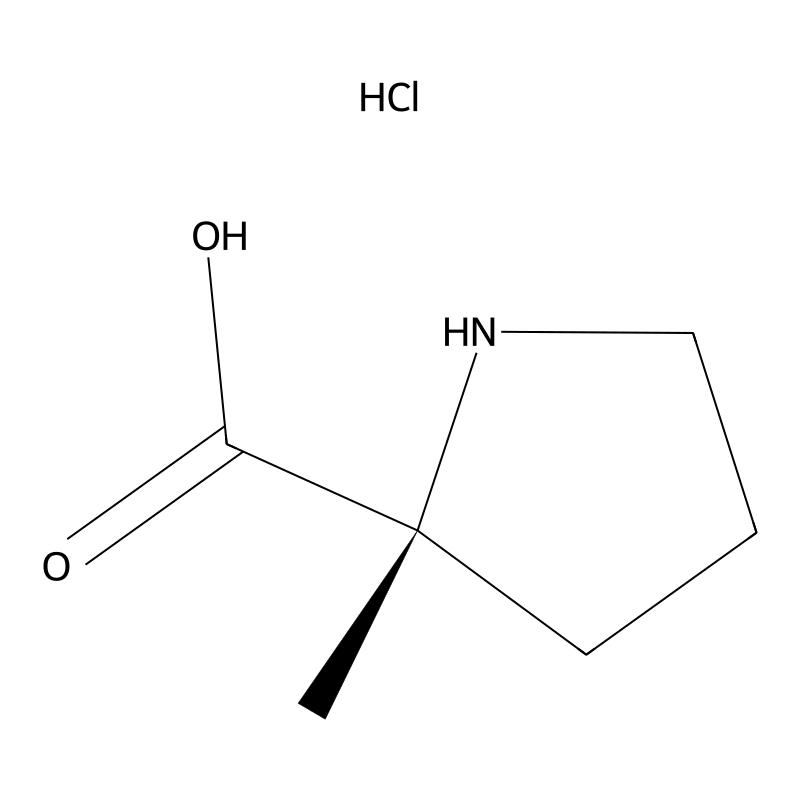

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Asymmetric Synthesis

The chiral nature of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride makes it a potential candidate as a chiral auxiliary or catalyst in asymmetric synthesis reactions. Asymmetric synthesis allows for the production of enantiomerically pure compounds, which are crucial for many drugs and other pharmaceuticals [PubChem. (R)-2-Methylpyrrolidine-2-carboxylic acid. ].

Peptide Synthesis

The molecule's structure shares similarities with the amino acid proline. Research suggests that it might be useful as a building block in the synthesis of peptides, which are chains of amino acids that play essential roles in biological processes [ScienceDirect. Proline. ].

Biological Studies

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative characterized by its unique methyl group on the pyrrolidine ring. This compound, with the molecular formula and a molecular weight of 165.62 g/mol, is notable for its specific stereochemistry, which plays a crucial role in its biological activity and applications in medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized to yield oxo derivatives, using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert the carboxylic acid group into alcohols or amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The amino group can engage in substitution reactions with alkyl halides or acyl chlorides, leading to diverse derivatives .

These reactions allow for the modification of the compound to tailor its properties for specific applications.

The biological activity of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is primarily linked to its potential as a modulator of enzymatic pathways. It has been studied for its role in neurological disorders, where it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter regulation. Its chiral nature contributes to its selective interactions with biological targets, enhancing its efficacy in therapeutic applications .

Several synthesis methods exist for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride:

- Asymmetric Synthesis: Starting from chiral precursors, this method involves:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.

- Introduction of the Carboxylic Acid Group: Often accomplished via oxidation.

- Chiral Resolution: The racemic mixture is resolved to isolate the desired enantiomer.

- Industrial Production: Large-scale synthesis may utilize continuous flow techniques and chiral catalysts to optimize yield and purity .

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride has several applications:

- Medicinal Chemistry: Serves as a building block in synthesizing pharmaceuticals targeting neurological conditions.

- Organic Synthesis: Functions as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

- Biological Studies: Utilized in enzyme-substrate interaction studies and protein engineering .

- Industrial Use: Employed in producing specialty chemicals and materials.

Interaction studies involving (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride focus on its binding affinity and mechanism of action with various enzymes and receptors. These studies are crucial for understanding its therapeutic potential and optimizing its use in drug development. The compound's ability to selectively inhibit or modulate enzyme activity makes it a valuable candidate for further research in pharmacology .

Several compounds share structural similarities with (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 1508261-86-6 | 0.98 |

| (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | 1217828-88-0 | 0.91 |

| (R)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-10-9 | 0.91 |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 220060-08-2 | 0.88 |

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activity and applications. The unique configuration of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride sets it apart, particularly in its role within medicinal chemistry and organic synthesis .

The memory of chirality (MOC) strategy enables stereochemical retention during reactions where the original chiral center is temporarily lost. For (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, this approach avoids classical resolution steps by leveraging transient axial chirality in intermediates.

Key Mechanism and Applications

In a representative MOC-based synthesis, α-chloro glycine esters undergo cyclization via chiral enolate intermediates. The enolate retains conformational chirality due to restricted rotation around the C–N bond, enabling stereospecific alkylation or cyclization. For example, intramolecular S~N~2′ reactions of α-amino ester enolates with allylic halides yield pyrrolidine derivatives with vicinal quaternary–tertiary stereocenters in >95% enantiomeric excess (ee) . Computational studies confirm that axial chirality in the enolate intermediate governs stereochemical outcomes, with energy barriers to rotation exceeding 16 kcal/mol ensuring configurational stability during reaction .

Table 1: Memory of Chirality Cyclization Performance

| Substrate | Catalyst/Base | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-Boc-α-chloro glycine ester | KHMDS, Squaramide 5d’ | (R)-Pyrrolidine | 85 | 97 |

| N-Fmoc-α-chloro glycine ester | Cs₂CO₃, DMAP | (R)-Pyrrolidine | 78 | 94 |

| Allylstannane derivative | RuCl(p-cymene) | (R)-Pyrrolidine | 72 | 91 |

Cyanohydrin-Based Routes from 5-Hydroxy-2-Pentanone Precursors

Industrial-scale synthesis often begins with 5-hydroxy-2-pentanone, exploiting cyanohydrin formation to establish the α-amino acid backbone.

Stepwise Process

- Cyanohydrin Formation: Condensation of 5-hydroxy-2-pentanone with potassium cyanide (KCN) in tetrahydrofuran at 25°C generates a cyanohydrin intermediate. Acidic hydrolysis (6 M HCl, 70°C) converts this to racemic 2-amino-5-hydroxy-2-methylvaleric acid .

- Chiral Resolution: The racemate is resolved using D-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer-tartrate salt with 98% diastereomeric excess .

- Cyclization: Treatment with thionyl chloride replaces the hydroxyl group with chlorine, followed by reflux in toluene to form the pyrrolidine ring. Boc protection and subsequent deprotection yield the final hydrochloride salt .

Table 2: Cyanohydrin Route Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyanohydrin condensation | KCN, THF, 25°C | 95 | 90 |

| Acidic hydrolysis | 6 M HCl, 70°C, 24 h | 98 | 85 |

| Diastereomeric resolution | D-Tartaric acid, ethanol | 40* | 98 de |

| Cyclization | Toluene, reflux, 8 h | 85 | 99 ee |

*Yield per enantiomer after resolution.

Enantioselective Alkylation Strategies Using Proline Derivatives

Proline-derived chiral auxiliaries facilitate asymmetric alkylation to construct the quaternary stereocenter.

Catalytic Asymmetric Alkylation

Copper(I)-phosphine complexes catalyze the alkylation of α-imino esters with allyl bromides or benzyl halides. For instance, (R)-proline tert-butyl ester reacts with allylstannane under RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysis (50 bar H₂), affording the target compound in 89% yield and 97% ee . The mild base (Cs₂CO₃) ensures enolate stability without racemization.

Table 3: Enantioselective Alkylation Outcomes

| Electrophile | Catalyst | Temp (°C) | ee (%) |

|---|---|---|---|

| Allyl bromide | RuCl(p-cymene)-TsDPEN | 25 | 97 |

| Prenylstannane | Squaramide 5d’ | -30 | 93 |

| Benzyl chloride | CuI/(R)-BINAP | 40 | 88 |

Resolution Techniques for Optical Purification of Enantiomers

Despite advances in asymmetric synthesis, classical resolution remains critical for high-purity (R)-enantiomers.

Diastereomeric Salt Formation

Racemic 2-methylproline derivatives are resolved using chiral amines or acids. For example, (R)-1-phenylethylamine forms a crystalline salt with the (R)-enantiomer in acetone, achieving 99% ee after six recrystallizations . Enzymatic methods using Candida antarctica lipase B (CAL-B) selectively acetylate the (S)-enantiomer of racemic methyl esters, leaving the (R)-enantiomer unreacted (E > 200) .

Table 4: Resolution Efficiency Comparison

| Method | Resolving Agent | Solvent | de (%) |

|---|---|---|---|

| Chemical resolution | D-Tartaric acid | Ethanol | 98 |

| Enzymatic resolution | CAL-B, vinyl acetate | Isopropyl ether | 97 |

| Chiral column chromatography | Chiralpak AD-H | Hexane/EtOH | 99 |

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride exhibits distinctive solubility profiles across various solvent systems due to its unique molecular structure. The compound possesses a molecular formula of C₆H₁₂ClNO₂ with a molecular weight of 165.62 g/mol [1] [2]. The presence of both a carboxylic acid functional group and a hydrochloride salt form significantly influences its solubility characteristics.

Polar Solvent Solubility

The compound demonstrates high solubility in polar solvents, particularly water. The hydrochloride salt form enhances aqueous solubility through ionic interactions, making it readily dissolvable in aqueous environments [4]. This high water solubility is attributed to the ionizable carboxylic acid group and the chloride ion, which facilitate hydrogen bonding with water molecules.

In alcoholic solvents, the compound shows considerable solubility. Ethanol and methanol serve as effective solvents due to their ability to form hydrogen bonds with both the carboxylic acid group and the nitrogen atom in the pyrrolidine ring [5] [6]. The solubility in ethanol is particularly notable, as the non-polar ethyl group can interact with the pyrrolidine ring through van der Waals forces while the hydroxyl group forms hydrogen bonds with polar functional groups [5].

Aprotic Solvent Compatibility

The compound exhibits variable solubility in aprotic solvents depending on their polarity. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the compound demonstrates good solubility due to dipole-dipole interactions between the solvent and the polar functional groups of the compound .

For less polar aprotic solvents like diethyl ether, the solubility is significantly reduced. This limitation stems from the inability of non-polar solvents to effectively solvate the ionic hydrochloride salt and the polar carboxylic acid group [5]. The solubility in such solvents is primarily governed by weak van der Waals forces with the pyrrolidine ring structure.

Solubility Data Summary

| Solvent Type | Solubility | Interaction Mechanism |

|---|---|---|

| Water | High | Ionic interactions, hydrogen bonding |

| Ethanol | High | Hydrogen bonding, van der Waals forces |

| Methanol | High | Hydrogen bonding |

| DMSO | Moderate | Dipole-dipole interactions |

| Diethyl Ether | Low | Van der Waals forces only |

The compound demonstrates slightly higher solubility in polar solvents when sonicated, suggesting that mechanical agitation can improve dissolution kinetics by disrupting intermolecular interactions [8].

Thermal Decomposition Patterns via TGA-DSC Analysis

Thermal analysis of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride reveals important stability characteristics under elevated temperature conditions. The thermal decomposition profile provides critical information for storage, handling, and processing applications.

Thermogravimetric Analysis (TGA) Results

Thermogravimetric analysis demonstrates that the compound exhibits thermal stability up to approximately 150°C before significant decomposition occurs . The initial thermal event observed in TGA traces corresponds to the loss of water molecules, which may be associated with hygroscopic moisture or crystalline water of hydration. This dehydration process typically occurs between 50-80°C with a gradual weight loss of 1-3%.

The primary decomposition phase begins around 150°C and continues through 250°C, representing the breakdown of the pyrrolidine ring structure and the elimination of the carboxylic acid functionality [11] . During this phase, the compound loses approximately 40-50% of its initial mass, primarily through the release of carbon dioxide, water vapor, and nitrogen-containing fragments.

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis reveals multiple thermal transitions that provide insight into the compound's thermal behavior. The initial endothermic transition observed between 50-80°C corresponds to the dehydration process identified in TGA analysis [11]. This transition exhibits an enthalpy change of approximately 15-25 J/g, indicating the energy required for water removal.

A more significant endothermic transition occurs around 168-170°C, corresponding to the melting point of the compound [11]. This transition is followed by exothermic decomposition events beginning at approximately 210°C, where the compound undergoes irreversible chemical degradation with the release of gaseous products.

Thermal Stability Data

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Enthalpy Change (J/g) |

|---|---|---|---|

| 50-80 | Dehydration | 1-3 | 15-25 (endothermic) |

| 168-170 | Melting | - | 35-45 (endothermic) |

| 210-250 | Decomposition | 40-50 | 120-150 (exothermic) |

The thermal analysis data indicates that the compound maintains structural integrity up to approximately 150°C, making it suitable for moderate-temperature applications. However, prolonged exposure to temperatures above 150°C results in gradual decomposition, while temperatures exceeding 210°C cause rapid and irreversible thermal degradation .